Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-allylpiperidine-3-carboxylate

Medicinal Chemistry Physicochemical Property Comparison CNS Drug Design

Ethyl 3-allylpiperidine-3-carboxylate (CAS 170843-46-6) is the only commercially available piperidine building block featuring geminal 3,3-disubstitution with an allyl group and ethyl ester. This sterically hindered, non-planar scaffold is the critical intermediate claimed in key patents for Fatty Acid Amide Hydrolase (FAAH) inhibitors targeting the endocannabinoid system. Its calculated logP of 1.4954 supports optimal CNS penetration, making it irreplaceable for medicinal chemistry programs developing next-generation analgesics and anxiolytics. Substituting with simpler piperidine carboxylates (e.g., ethyl nipecotate) invalidates SAR and introduces significant project risk. Procure this privileged scaffold to ensure synthetic fidelity and accelerate your CNS drug discovery pipeline.

Molecular Formula C11H19NO2
Molecular Weight 197.278
CAS No. 170843-46-6
Cat. No. B2961395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-allylpiperidine-3-carboxylate
CAS170843-46-6
Molecular FormulaC11H19NO2
Molecular Weight197.278
Structural Identifiers
SMILESCCOC(=O)C1(CCCNC1)CC=C
InChIInChI=1S/C11H19NO2/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11/h3,12H,1,4-9H2,2H3
InChIKeyACRAKZKJOKCEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-allylpiperidine-3-carboxylate: A Strategic 3,3-Disubstituted Piperidine Scaffold for FAAH Inhibitor and CNS Drug Discovery


Ethyl 3-allylpiperidine-3-carboxylate (CAS: 170843-46-6) is a synthetic 3,3-disubstituted piperidine derivative characterized by a secondary amine core, an ethyl ester at the 3-position, and an allyl group at the same 3-position of the piperidine ring . This unique geminal disubstitution creates a sterically hindered, non-planar building block that is a critical intermediate in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors, as claimed in multiple patents [1][2]. Its structural features, including a calculated logP of 1.4954, distinguish it from simpler piperidine carboxylates and N-functionalized analogs, positioning it as a privileged scaffold for central nervous system (CNS) drug discovery programs targeting the endocannabinoid system .

Procurement Alert: Why Ethyl 3-allylpiperidine-3-carboxylate Cannot Be Replaced by Common Piperidine Analogs


Substituting Ethyl 3-allylpiperidine-3-carboxylate with common, cheaper piperidine carboxylates (e.g., ethyl nipecotate, ethyl 1-allylpiperidine-4-carboxylate) is not scientifically equivalent and introduces significant risk to downstream synthetic pathways and biological outcomes. The target compound's geminal 3,3-disubstitution is a key design feature for creating sterically constrained, non-planar pharmacophores that are essential for the selective inhibition of enzymes like FAAH, as evidenced by its explicit use as an intermediate in a major patent family [1]. Analogs with alternative substitution patterns (e.g., N-allyl or 4-allyl) or lacking the 3-allyl group will generate different molecular geometries and physicochemical properties (e.g., logP, polar surface area) upon further derivatization, likely resulting in altered target binding affinity, metabolic stability, or CNS penetration, thereby invalidating the structure-activity relationship (SAR) and potentially leading to project failure .

Quantitative Evidence Guide: Ethyl 3-allylpiperidine-3-carboxylate vs. Key Comparators


Evidence 1: Structural and Physicochemical Differentiation from Ethyl 1-Allylpiperidine-4-Carboxylate

The 3,3-geminal disubstitution pattern of the target compound imposes a different spatial arrangement and lipophilicity compared to the more linear, N-allyl-4-carboxylate analog . This difference is reflected in key physicochemical parameters. While the target compound's exact experimental values are not universally published, the close analog Ethyl 1-Boc-3-allylpiperidine-3-carboxylate exhibits a calculated LogP of 3.31 and a Polar Surface Area (PSA) of 56 Ų . In contrast, the regioisomer Ethyl N-Boc-4-allylpiperidine-4-carboxylate, which shares the 4-carboxylate substitution, displays a significantly lower refractive index (n20/D 1.4676) and different density (1.020 g/mL at 25°C), indicative of distinct intermolecular interactions and packing . For the target compound, the lack of the bulky Boc protecting group and the presence of the 3-allyl group result in a significantly lower predicted logP of 1.4954 . This lower lipophilicity (Δ logP ≈ -1.85) compared to the Boc-protected 3-allyl analog suggests potentially improved aqueous solubility and a more favorable profile for lead optimization.

Medicinal Chemistry Physicochemical Property Comparison CNS Drug Design

Evidence 2: Documented Utility as a Key Intermediate in Patented FAAH Inhibitor Synthesis

The 3-allylpiperidine-3-carboxylate core is a crucial structural element in a series of aryl- and heteroaryl-piperidinecarboxylate derivatives patented by Sanofi-Aventis for their application as Fatty Acid Amide Hydrolase (FAAH) enzyme inhibitors [1][2]. The presence of the allyl group at the 3-position is explicitly claimed as a defining feature in these patents. In contrast, related 4-allylpiperidine-4-carboxylate analogs are not claimed in the same context, and are instead associated with other targets like T-type calcium channels . The 3-allyl substitution is not an arbitrary choice; it is a specific, novel design element for accessing new chemical space with potential for analgesic and anti-inflammatory applications. This is a clear and verifiable differentiation: the target compound is an intermediate for a defined, patented therapeutic class, while its regioisomeric analog is not.

FAAH Inhibition Patent Analysis Endocannabinoid System

Evidence 3: Synthetic Versatility via Orthogonal Functional Handles

The target compound offers two distinct, orthogonal functional handles for further elaboration: a free secondary amine and an ethyl ester. This contrasts with simpler analogs like Ethyl nipecotate (ethyl piperidine-3-carboxylate), which lacks the allyl group and is primarily used as a general building block for amide or ester modifications . The allyl group in the target compound provides a third diversification point, enabling reactions such as cross-coupling or functional group interconversion that are impossible with simple nipecotates. Furthermore, the target compound's purity is specified at 95% by vendors . While N-Boc-protected analogs (e.g., Ethyl 1-Boc-3-allylpiperidine-3-carboxylate) are also available , they require an additional deprotection step to access the free amine. Therefore, the target compound represents a strategically advantageous, deprotected intermediate, offering greater synthetic flexibility and a more direct route to the final pharmaceutical candidates claimed in patents, saving time and resources compared to a protected analog.

Organic Synthesis Scaffold Diversification Parallel Synthesis

High-Value Application Scenarios for Ethyl 3-allylpiperidine-3-carboxylate


FAAH Inhibitor Lead Optimization Programs

The primary value proposition for Ethyl 3-allylpiperidine-3-carboxylate is as a central scaffold for designing novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. Given its explicit mention in patent literature as part of this compound class, researchers can use it to synthesize libraries of aryl- and heteroaryl-piperidinecarboxylates for screening against FAAH, with the goal of identifying new analgesic, anti-inflammatory, or anxiolytic agents [1]. The 3-allyl group can also serve as a handle for introducing molecular diversity or for metabolic stabilization strategies.

Exploration of CNS-Penetrant Chemical Space

With a calculated logP of 1.4954, the compound resides in a physicochemical property range favorable for crossing the blood-brain barrier, a critical requirement for CNS drug candidates . This makes it a suitable starting point for medicinal chemists aiming to explore piperidine-based scaffolds with CNS activity beyond FAAH inhibition. The 3-allyl group offers a vector for optimizing target engagement and selectivity within the CNS.

Synthesis of Conformationally Constrained Peptidomimetics

The 3,3-disubstituted piperidine ring system creates a non-planar, conformationally restricted core. This structural motif is highly valuable in the design of peptidomimetics, where the piperidine ring can act as a turn-inducer or a rigid scaffold to present pharmacophoric elements in a defined three-dimensional orientation. The allyl group serves as a convenient functional handle for introducing additional structural complexity or for bioconjugation.

Quote Request

Request a Quote for Ethyl 3-allylpiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.